N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)cyclopropanecarboxamide
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Description
“N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)cyclopropanecarboxamide” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in recent years . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : A study demonstrated the synthesis of thiazoline‐4‐carboxylates and cysteine derivatives incorporating cyclopropyl groups, highlighting the potential for creating compounds with biological activity through innovative synthetic routes (Nötzel et al., 2001).
Antimicrobial and Antibacterial Applications : Another research focused on the synthesis of thiophene-2-carboxamide and its derivatives, exploring their applications as antibiotics and against Gram-positive and Gram-negative bacteria, indicating the compound's potential use in developing new antibacterial drugs (Ahmed, 2007).
Cancer Research : Benzothiazole derivatives, including those structurally related to the specified compound, were synthesized and evaluated for their potent antitumor agents, showing promising results against tumorigenic cell lines and in vivo tumor growth inhibition (Yoshida et al., 2005).
Anticancer Evaluation : A study on the design, synthesis, and anticancer evaluation of thiazol-2-yl phenyl benzamides revealed moderate to excellent activity against various cancer cell lines, demonstrating the structural components' significance in developing anticancer drugs (Ravinaik et al., 2021).
Herbicidal and Fungicidal Activity : Research involving cyclopropanecarboxylic acid derivatives highlighted their excellent herbicidal and fungicidal activities, presenting a potential avenue for developing new agrochemicals (Tian et al., 2009).
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS2/c12-8-3-6(9(13)18-8)7-4-17-11(14-7)15-10(16)5-1-2-5/h3-5H,1-2H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFAQKSXLKEZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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